ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 2-aminoquinoline to form an intermediate, which is then reacted with ethyl 3-oxo-3-phenylpropanoate under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoline or benzoyl rings.
Scientific Research Applications
Ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-methoxybenzoyl)acetate: This compound shares a similar benzoyl structure but differs in the quinoline and phenylpropanoate components.
Ethyl (4-methylbenzoyl)acetate: Another related compound with a different substitution pattern on the benzoyl ring.
Uniqueness
Ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
Properties
CAS No. |
65815-43-2 |
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Molecular Formula |
C28H25NO5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C28H25NO5/c1-3-34-28(32)25(26(30)20-10-5-4-6-11-20)24-18-15-19-9-7-8-12-23(19)29(24)27(31)21-13-16-22(33-2)17-14-21/h4-18,24-25H,3H2,1-2H3 |
InChI Key |
ZLBOKOXHIKTRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C=CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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